molecular formula C10H10F2O3 B1388107 Ethyl 4-(difluoromethoxy)benzoate CAS No. 773134-78-4

Ethyl 4-(difluoromethoxy)benzoate

Cat. No. B1388107
M. Wt: 216.18 g/mol
InChI Key: DDRAFABMUFWMMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Ethyl 4-(difluoromethoxy)benzoate” is C10H10F2O3 . Its average mass is 216.181 Da and its monoisotopic mass is 216.059799 Da .


Physical And Chemical Properties Analysis

“Ethyl 4-(difluoromethoxy)benzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 263.6±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.1±3.0 kJ/mol, and it has a flash point of 109.9±19.4 °C . The index of refraction is 1.466, and it has a molar refractivity of 49.6±0.3 cm3 .

Scientific Research Applications

Anti-Juvenile Hormone Agents

Ethyl 4-(difluoromethoxy)benzoate and its derivatives have been extensively researched for their role as anti-juvenile hormone agents. These compounds, such as Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), show significant activity in inducing precocious metamorphosis in larvae, particularly in the silkworm Bombyx mori. This indicates a juvenile hormone (JH) deficiency effect. Further, these compounds have been observed to inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata in Bombyx mori (Kuwano et al., 2008); (Kaneko et al., 2011).

Liquid Crystalline Polymers

Ethyl 4-(difluoromethoxy)benzoate has been utilized in the synthesis of liquid crystalline polymers. Studies on monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, which include derivatives of ethyl 4-(difluoromethoxy)benzoate, reveal their potential in forming side chain liquid crystalline polysiloxanes. These compounds exhibit smectogenic properties and have applications in materials science, particularly in the production of liquid crystal displays (LCDs) and other optoelectronic devices (Bracon et al., 2000).

Photopolymerization and Optical Storage

Derivatives of ethyl 4-(difluoromethoxy)benzoate have been synthesized for applications in photopolymerization and reversible optical storage. These derivatives, such as ethyl 4-[4-(11-methacryloyloxyundecyloxy)phenyl azobenzoyl-oxyl] benzoate, exhibit properties suitable for the development of photoresponsive materials. Such materials are useful in the field of optical data storage and may have implications for advanced technologies in information processing (Liu & Chiu, 2010).

Crystal Structure Analysis

The study of crystal structures of ethyl 4-hydroxy-3,5-dimethoxy-benzoate, a related compound, contributes to our understanding of molecular interactions and crystallography. This knowledge is crucial in various fields like pharmacology, materials science, and chemistry. The precise structure determination helps in elucidating the physical and chemical properties of these compounds (Wang et al., 2011).

Safety And Hazards

The safety information for “Ethyl 4-(difluoromethoxy)benzoate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements are H302, H312, H332, and the precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 4-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRAFABMUFWMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653900
Record name Ethyl 4-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(difluoromethoxy)benzoate

CAS RN

773134-78-4
Record name Benzoic acid, 4-(difluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Liu, WB Qin, X Li, LT Lin… - The Journal of Organic …, 2019 - ACS Publications
A facile and practical approach for the difluoromethylation of phenols and thiophenols was described. Making use of the recently developed bench-stable S-(difluoromethyl)sulfonium …
Number of citations: 20 pubs.acs.org

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